molecular formula C12H16ClFN2 B2500024 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane CAS No. 1016683-03-6

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane

Cat. No.: B2500024
CAS No.: 1016683-03-6
M. Wt: 242.72
InChI Key: URRLTOUJADEJES-UHFFFAOYSA-N
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Description

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is a chemical compound that belongs to the class of diazepanes, which are seven-membered heterocyclic compounds containing two nitrogen atoms This compound is characterized by the presence of a 2-chloro-4-fluorophenyl group attached to the diazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane typically involves the reaction of 2-chloro-4-fluorobenzyl chloride with 1,4-diazepane in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an aprotic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) under reflux conditions .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: N-oxides of this compound.

    Reduction: Reduced derivatives with hydrogen replacing the chloro or fluoro groups.

    Substitution: Substituted derivatives with nucleophiles replacing the chloro or fluoro groups.

Scientific Research Applications

1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors .

Comparison with Similar Compounds

  • 1-[(2-Fluorophenyl)methyl]-1,4-diazepane
  • 1-[(4-Chlorophenyl)methyl]-1,4-diazepane
  • 1-[(2-Chloro-4-methylphenyl)methyl]-1,4-diazepane

Comparison: 1-[(2-Chloro-4-fluorophenyl)methyl]-1,4-diazepane is unique due to the presence of both chloro and fluoro substituents on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. Compared to its analogs, this compound may exhibit enhanced potency or selectivity in its interactions with biological targets, making it a valuable candidate for further research and development .

Properties

IUPAC Name

1-[(2-chloro-4-fluorophenyl)methyl]-1,4-diazepane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClFN2/c13-12-8-11(14)3-2-10(12)9-16-6-1-4-15-5-7-16/h2-3,8,15H,1,4-7,9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URRLTOUJADEJES-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCN(C1)CC2=C(C=C(C=C2)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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